
(s,Rp)-ph-diaphox
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(s,Rp)-ph-diaphox is a chiral ligand used in asymmetric synthesis. It is known for its ability to induce high enantioselectivity in various catalytic reactions. The compound is particularly valuable in the field of organic chemistry for its role in facilitating the formation of chiral centers, which are crucial in the synthesis of many pharmaceuticals and fine chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (s,Rp)-ph-diaphox typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as phosphine oxides and chiral diols.
Reaction Conditions: The reaction conditions often include the use of strong bases like sodium hydride or potassium tert-butoxide to deprotonate the diol, followed by the addition of the phosphine oxide.
Catalysts: Transition metal catalysts such as palladium or rhodium are commonly used to facilitate the coupling reactions.
Purification: The final product is purified using techniques like column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials and reagents.
Automated Systems: Employing automated systems for precise control of reaction conditions, such as temperature, pressure, and pH.
Continuous Flow Processes: Implementing continuous flow processes to enhance the efficiency and yield of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(s,Rp)-ph-diaphox undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced back to the phosphine form using reducing agents like lithium aluminum hydride.
Substitution: The ligand can participate in substitution reactions where one of the substituents on the phosphorus atom is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require the presence of a base such as sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions include:
Phosphine Oxides: Formed through oxidation.
Phosphines: Formed through reduction.
Substituted Phosphines: Formed through substitution reactions.
Wissenschaftliche Forschungsanwendungen
(s,Rp)-ph-diaphox has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral ligand in asymmetric catalysis to produce enantiomerically pure compounds.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of drugs that require high enantioselectivity for their therapeutic effects.
Industry: Applied in the production of fine chemicals and materials that require precise control over stereochemistry.
Wirkmechanismus
The mechanism by which (s,Rp)-ph-diaphox exerts its effects involves:
Coordination to Metal Centers: The ligand coordinates to metal centers in transition metal catalysts, forming a complex.
Induction of Chirality: The chiral environment created by the ligand induces enantioselectivity in the catalytic reaction.
Molecular Targets and Pathways: The specific molecular targets and pathways depend on the nature of the catalytic reaction and the substrate involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(s,S)-ph-diaphox: Another chiral ligand with similar properties but different stereochemistry.
BINAP: A widely used chiral ligand in asymmetric synthesis.
DIPAMP: Known for its use in the synthesis of chiral phosphines.
Uniqueness
(s,Rp)-ph-diaphox is unique due to its specific chiral configuration, which allows it to induce high enantioselectivity in certain catalytic reactions that other ligands may not achieve. Its versatility and effectiveness in various asymmetric syntheses make it a valuable tool in organic chemistry.
Eigenschaften
Molekularformel |
C23H26N3OP |
|---|---|
Molekulargewicht |
391.4 g/mol |
IUPAC-Name |
N-[2-(3-benzyl-2-hydroxy-1-phenyl-1,3,2-diazaphospholidin-4-yl)ethyl]aniline |
InChI |
InChI=1S/C23H26N3OP/c27-28-25(18-20-10-4-1-5-11-20)23(16-17-24-21-12-6-2-7-13-21)19-26(28)22-14-8-3-9-15-22/h1-15,23-24,27H,16-19H2 |
InChI-Schlüssel |
XOXGYLKAHOXZFO-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(N(P(N1C2=CC=CC=C2)O)CC3=CC=CC=C3)CCNC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


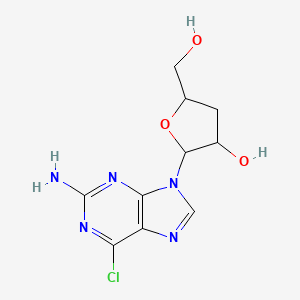
![(17-acetyl-6,10,13-trimethyl-3-oxo-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-yl) acetate](/img/structure/B12096554.png)

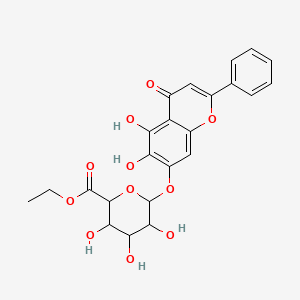
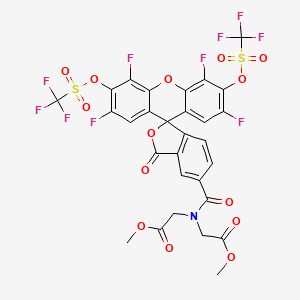
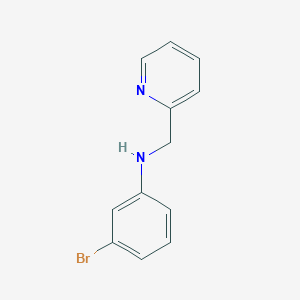
![Boronic acid, [4-(2-ethoxyethyl)phenyl]-](/img/structure/B12096592.png)
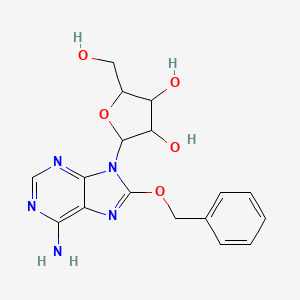




![N,N-Dimethyl-2-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}acetamide](/img/structure/B12096627.png)

